molecular formula C9H10O2 B3051778 2,3-dihydro-1H-indene-5,6-diol CAS No. 3598-20-7

2,3-dihydro-1H-indene-5,6-diol

Cat. No.: B3051778
CAS No.: 3598-20-7
M. Wt: 150.17 g/mol
InChI Key: MYGHRGDHIRSOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-indene-5,6-diol is an organic compound with the molecular formula C9H10O2 It is a derivative of indene, a bicyclic hydrocarbon, and features hydroxyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-5,6-diol typically involves the reduction of indene derivatives. One common method is the catalytic hydrogenation of indene-5,6-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually involve moderate temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-5,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form diketone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated indane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of indene-5,6-dione.

    Reduction: Formation of indane derivatives.

    Substitution: Formation of various substituted indene derivatives depending on the reagents used.

Scientific Research Applications

2,3-Dihydro-1H-indene-5,6-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-5,6-diol depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The hydroxyl groups can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indene: The parent hydrocarbon of 2,3-dihydro-1H-indene-5,6-diol.

    Indane: A fully saturated derivative of indene.

    Indene-5,6-dione: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of hydroxyl groups at the 5 and 6 positions, which impart distinct chemical reactivity and potential biological activity. This differentiates it from other indene derivatives and makes it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dihydro-1H-indene-5,6-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h4-5,10-11H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGHRGDHIRSOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10516703
Record name 2,3-Dihydro-1H-indene-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3598-20-7
Record name 2,3-Dihydro-1H-indene-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10516703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-indene-5,6-diol
Reactant of Route 2
2,3-dihydro-1H-indene-5,6-diol
Reactant of Route 3
2,3-dihydro-1H-indene-5,6-diol
Reactant of Route 4
2,3-dihydro-1H-indene-5,6-diol
Reactant of Route 5
2,3-dihydro-1H-indene-5,6-diol
Reactant of Route 6
2,3-dihydro-1H-indene-5,6-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.